molecular formula C14H9Cl3 B1662674 1,3-Dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene CAS No. 688348-25-6

1,3-Dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene

Cat. No. B1662674
M. Wt: 283.6 g/mol
InChI Key: JMYNPQVCVQVODQ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene is a chemical compound . It is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-dependent intracellular transcription factor . The ligands of AhR include some infamous xenobiotics, including dioxin, benzo[a]pyrene, and numerous polyaromatics from soot and coal tar .

properties

IUPAC Name

1,3-dichloro-5-[(E)-2-(4-chlorophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYNPQVCVQVODQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Rhayem, P Thérond, L Camont, M Couturier… - Chemistry and physics …, 2008 - Elsevier
This study investigated the in vitro protective effects of three derivatives of resveratrol, ie, piceatannol (trans-3,5,3′,4′-tetrahydroxystilbene), PDM2 (1,3-dichloro-5-[(1E)-2-(4-…
Number of citations: 40 www.sciencedirect.com
CE Storniolo, JJ Moreno - Journal of agricultural and food …, 2018 - ACS Publications
trans-Resveratrol has beneficial effects on colorectal cancer, through its antioxidant capacity, and its roles in regulating eicosanoid synthesis. This study determines how changes in …
Number of citations: 33 pubs.acs.org
A Wakx, M Nedder, C Tomkiewicz-Raulet… - International journal of …, 2018 - mdpi.com
The human placenta is an organ between the blood of the mother and the fetus, which is essential for fetal development. It also plays a role as a selective barrier against environmental …
Number of citations: 31 www.mdpi.com
Y Rhayem - 2009 - theses.fr
La production inappropriée d’espèces radicalaires et/ou la diminution des défenses anti-oxydantes sont à l’origine du stress oxydant, impliqué dans la physiopathologie de maladies …
Number of citations: 0 www.theses.fr

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